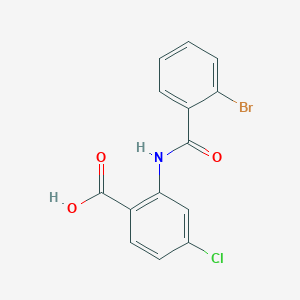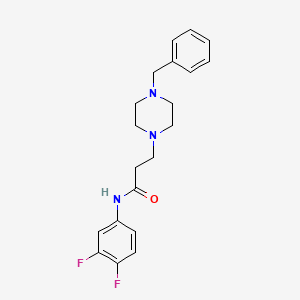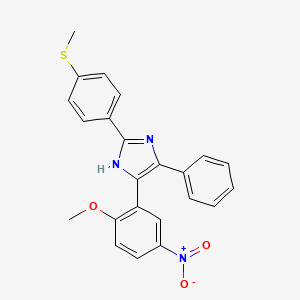![molecular formula C23H19N3O2S B3710295 3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA](/img/structure/B3710295.png)
3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA
Descripción general
Descripción
3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea is a complex organic compound that features a benzofuran core, a pyridine moiety, and a thiourea group
Métodos De Preparación
The synthesis of 3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea typically involves multiple steps:
Synthesis of 3-Methyl-1-benzofuran-2-carboxylic acid: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the benzofuran carbonyl chloride: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.
Coupling with 4-[(pyridin-4-yl)methyl]aniline: The acid chloride is reacted with 4-[(pyridin-4-yl)methyl]aniline to form the amide intermediate.
Formation of the thiourea derivative: The amide intermediate is then treated with thiourea under appropriate conditions to yield the final product.
Análisis De Reacciones Químicas
3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea has several scientific research applications:
Medicinal Chemistry: The compound’s benzofuran core is known for its antimicrobial properties, making it a potential candidate for developing new antibiotics.
Biological Studies: The thiourea group can interact with various biological targets, making this compound useful in studying enzyme inhibition and protein interactions.
Materials Science: The unique structural features of this compound make it suitable for use in organic electronics and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea involves its interaction with specific molecular targets:
Enzyme Inhibition: The thiourea group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity.
Protein Binding: The benzofuran and pyridine moieties can interact with protein surfaces, affecting their function and stability.
Comparación Con Compuestos Similares
3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea can be compared with other similar compounds:
3-Methyl-1-benzofuran-2-carboxylic acid: This compound lacks the thiourea and pyridine groups, making it less versatile in biological applications.
4-[(Pyridin-4-yl)methyl]aniline: This compound lacks the benzofuran core, reducing its potential antimicrobial properties.
Thiourea derivatives: Other thiourea derivatives may not have the same structural complexity, limiting their applications in materials science and medicinal chemistry.
Propiedades
IUPAC Name |
3-methyl-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-15-19-4-2-3-5-20(19)28-21(15)22(27)26-23(29)25-18-8-6-16(7-9-18)14-17-10-12-24-13-11-17/h2-13H,14H2,1H3,(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIDPDPGQRKGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B3710215.png)
![(5E)-5-[[2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B3710226.png)

![N-(4-{[4-(2-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3710240.png)


![3-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3710256.png)
![5-{3-[(4-bromobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3710258.png)
![3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3710264.png)
![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-amine dihydrochloride](/img/structure/B3710277.png)
![2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE](/img/structure/B3710281.png)
![2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B3710292.png)
![5-BROMO-2-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID](/img/structure/B3710296.png)
![N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3710306.png)
